The Role of cis-Tranexamic Acid-13C2,15N in Modern Research: A Technical Guide
The Role of cis-Tranexamic Acid-13C2,15N in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tranexamic acid-13C2,15N is a stable isotope-labeled derivative of tranexamic acid, a well-established antifibrinolytic agent. This isotopically enriched compound has become an indispensable tool in biomedical and pharmaceutical research, primarily serving two critical functions: as a tracer to elucidate the metabolic fate and pharmacokinetic properties of tranexamic acid, and as an internal standard for the precise quantification of the parent drug in complex biological matrices. This technical guide provides an in-depth exploration of the applications of cis-Tranexamic acid-13C2,15N, detailing its use in experimental protocols and presenting relevant quantitative data for the scientific community.
Core Applications in Research
The unique properties of cis-Tranexamic acid-13C2,15N, specifically its mass difference from the unlabeled tranexamic acid, make it an ideal tool for mass spectrometry-based analytical techniques. Its primary applications in a research setting are detailed below.
Internal Standard for Bioanalytical Quantification
The most prevalent use of cis-Tranexamic acid-13C2,15N is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3] This is crucial for accurate and precise quantification of tranexamic acid in biological samples such as human plasma and serum.[4][5] The stable isotope-labeled standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the unlabeled tranexamic acid during chromatography and is detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, any variations in sample preparation, injection volume, and ionization efficiency can be normalized, leading to highly reliable results.
This protocol is a composite of methodologies described in the scientific literature.[1][4][5][6]
a. Sample Preparation (Protein Precipitation)
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Thaw frozen human plasma samples at room temperature.
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To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of a working solution of cis-Tranexamic acid-13C2,15N (the internal standard) in methanol.
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Vortex the mixture for 30 seconds.
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex vigorously for 1 minute.
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Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried residue in 200 µL of the mobile phase.
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Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
b. Liquid Chromatography Conditions
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
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Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile). The elution is often performed using an isocratic or gradient program.
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Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.
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Injection Volume: 5-10 µL.
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Column Temperature: Maintained at a constant temperature, for example, 40°C.
c. Mass Spectrometry Conditions
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Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
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Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both tranexamic acid and its labeled internal standard.
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Tranexamic Acid: The precursor ion [M+H]+ is m/z 158.1, and a common product ion is m/z 123.1.
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cis-Tranexamic acid-13C2,15N: The precursor ion [M+H]+ is m/z 161.1, and the corresponding product ion is m/z 126.1.
-
-
Ion Source Parameters: Parameters such as ion spray voltage, nebulizer gas, and source temperature are optimized to achieve maximum signal intensity.
The following tables summarize the quantitative data from various studies that have validated LC-MS/MS methods for tranexamic acid quantification using a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity of Tranexamic Acid Quantification
| Parameter | Concentration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Linearity | 100 - 15,000 | 100 | [5] |
| Linearity | 1,000 - 1,000,000 | 1,000 | [4] |
| Linearity | 20 - 10,000 | 20 | [7] |
LLOQ: Lower Limit of Quantification
Table 2: Precision and Accuracy of Tranexamic Acid Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low | 300 | < 5 | < 5 | 95-105 | [5] |
| Medium | 7,500 | < 5 | < 5 | 95-105 | [5] |
| High | 12,000 | < 5 | < 5 | 95-105 | [5] |
| Low | 3,000 | < 3 | < 3 | 90-110 | [4] |
| High | 750,000 | < 3 | < 3 | 90-110 | [4] |
QC: Quality Control; %RSD: Percent Relative Standard Deviation
Table 3: Recovery of Tranexamic Acid from Human Plasma
| Analyte | Mean Recovery (%) | Reference |
| Tranexamic Acid | > 90 | [1] |
| Tranexamic Acid | 76.01 | [6] |
Tracer in Pharmacokinetic and Metabolic Studies
While less commonly documented in readily available literature compared to its use as an internal standard, cis-Tranexamic acid-13C2,15N has the potential to be used as a tracer in pharmacokinetic and metabolic studies. In such studies, a known dose of the labeled compound is administered to a subject, and its absorption, distribution, metabolism, and excretion (ADME) are monitored over time. By analyzing biological samples (e.g., plasma, urine, feces) for the presence of the labeled drug and its metabolites, researchers can gain insights into:
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Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
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Metabolic Pathways: The biotransformation of tranexamic acid into its metabolites.
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Elimination Routes: The primary pathways through which the drug and its metabolites are excreted from the body.
While specific studies detailing the use of cis-Tranexamic acid-13C2,15N as a metabolic tracer are not abundant, the principles of such studies are well-established in the field of drug metabolism and pharmacokinetics. Often, radiolabeled compounds (e.g., with 14C) are used for mass balance studies to ensure the detection of all metabolites.[8][9][10][11] However, stable isotope labeling offers the advantage of not involving radioactivity.
Experimental workflow for an isotope tracer study.
Mechanism of Action: Antifibrinolytic Signaling Pathway
Tranexamic acid exerts its therapeutic effect by inhibiting fibrinolysis, the process of blood clot breakdown. It is a synthetic analog of the amino acid lysine and acts as a competitive inhibitor of plasminogen.
Plasminogen, the inactive precursor of the enzyme plasmin, has specific lysine-binding sites that allow it to bind to fibrin within a blood clot. This binding is essential for its activation to plasmin by tissue plasminogen activator (t-PA). Plasmin then degrades the fibrin mesh, leading to clot dissolution.
Tranexamic acid competitively blocks the lysine-binding sites on plasminogen, thereby preventing it from binding to fibrin. This inhibition of plasminogen binding to fibrin significantly reduces the rate of plasmin formation and subsequently slows down the breakdown of the clot, promoting hemostasis.
Antifibrinolytic signaling pathway of tranexamic acid.
Conclusion
cis-Tranexamic acid-13C2,15N is a powerful and versatile tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary application as an internal standard in LC-MS/MS assays enables the accurate and reliable quantification of tranexamic acid in biological matrices, which is fundamental for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. While its use as a metabolic tracer is less extensively documented, the principles of stable isotope labeling position it as a valuable compound for investigating the ADME properties of tranexamic acid. The continued application of such labeled compounds will undoubtedly contribute to a deeper understanding of the pharmacology of tranexamic acid and aid in the development of optimized therapeutic regimens.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated assay for the quantitative analysis of tranexamic acid in human serum by liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 8. HUMAN MASS BALANCE STUDY OF TAS-102 USING 14C ANALYZED BY ACCELERATOR MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I, Open-Label, Mass Balance Study of [14C]-Iberdomide in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]
- 11. cidara.com [cidara.com]
